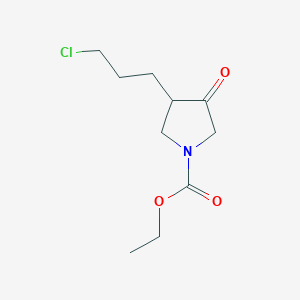Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18015495
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16ClNO3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3 |
| Standard InChI Key | VLADXSIKWDYABL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CC(C(=O)C1)CCCCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing one nitrogen atom. Its IUPAC name reflects the ester functional group at position 1, a ketone at position 4, and a 3-chloropropyl substituent at position 3. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.69 g/mol | |
| Storage Conditions | Not explicitly stated | |
| Hazard Codes | Research-use only |
The compound’s exact mass (233.08 g/mol) and polar surface area (55.4 Ų) suggest moderate solubility in polar solvents, aligning with its role in aqueous-phase reactions during synthesis.
Structural Analogues and Comparative Analysis
Comparative analysis with related pyrrolidine derivatives highlights distinct functional group arrangements:
-
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride (CAS 916814-29-4): Lacks the 3-chloropropyl group, reducing its utility in alkylation reactions .
-
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6): Features a benzyl group at position 1, enhancing aromatic reactivity but limiting compatibility with certain enzymatic reactions .
-
Ethyl 3-oxopiperidine-4-carboxylate (CID 3018365): A six-membered ring analogue with different ring strain and reactivity profiles .
These structural differences underscore the unique role of the 3-chloropropyl moiety in facilitating nucleophilic substitution reactions, a key step in moxifloxacin synthesis .
Synthesis and Manufacturing Processes
Stepwise Synthetic Pathways
The synthesis of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves three primary stages :
-
Intermediate Formation: Reaction of glycinate salts with chloroformate yields a carbamate intermediate.
-
Cyclization: Treatment with acrylate under alkaline conditions generates a pyrrolidone core.
-
Side-Chain Introduction: Halogenated chloropropane reacts with the pyrrolidone intermediate, followed by acid-catalyzed decarboxylation to install the 3-chloropropyl group.
A patented method (CN107686852A) details enzymatic transamination using ω-transaminase and pyridoxal phosphate (PLP) to achieve stereochemical control, critical for producing enantiomerically pure moxifloxacin precursors . Reaction conditions typically involve:
Yield Optimization and Challenges
Key challenges in synthesis include:
-
Byproduct Formation: Competing reactions during cyclization may produce undesired regioisomers.
-
Enzyme Stability: ω-transaminase activity diminishes above 50°C, necessitating precise temperature control .
Industrial batches report yields of 65–72%, with purification via dichloromethane extraction and pH-dependent phase separation .
Pharmacological Applications
Role in Moxifloxacin Production
Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate serves as a pivotal intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. The chloropropyl side chain undergoes nucleophilic displacement with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the final API .
Broader Therapeutic Relevance
Beyond antibiotics, pyrrolidine derivatives are explored for:
-
Antiviral Agents: Structural modifications may enhance binding to viral proteases.
-
Neurological Drugs: The pyrrolidine ring mimics neurotransmitter scaffolds, aiding in dopamine receptor targeting .
Comparative Analysis with Related Intermediates
| Compound | Molecular Formula | Key Application | Reactivity Profile |
|---|---|---|---|
| Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate | Moxifloxacin synthesis | High (nucleophilic substitution) | |
| tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate | Peptide coupling reactions | Moderate | |
| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | Neurological drug development | Low (steric hindrance) |
This table highlights the superior reactivity of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate in substitution reactions, making it indispensable for antibiotic manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume